molecular formula C12H14BrFO B13288179 1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene

1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene

Cat. No.: B13288179
M. Wt: 273.14 g/mol
InChI Key: QJSATJJMLISAOF-UHFFFAOYSA-N
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Description

1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene is an organic compound that features a bromocyclopentyl group attached to a fluorobenzene ring via an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene typically involves the reaction of 2-bromocyclopentanol with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding cyclopentyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclopentyl derivatives.

Scientific Research Applications

1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-([(2-Bromocyclopentyl)oxy]methyl)-3-fluorobenzene
  • 1-([(2-Bromocyclopentyl)oxy]methyl)-4-fluorobenzene
  • 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene

Uniqueness

1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene is unique due to the presence of both bromocyclopentyl and fluorobenzene moieties, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C12H14BrFO

Molecular Weight

273.14 g/mol

IUPAC Name

1-[(2-bromocyclopentyl)oxymethyl]-2-fluorobenzene

InChI

InChI=1S/C12H14BrFO/c13-10-5-3-7-12(10)15-8-9-4-1-2-6-11(9)14/h1-2,4,6,10,12H,3,5,7-8H2

InChI Key

QJSATJJMLISAOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OCC2=CC=CC=C2F

Origin of Product

United States

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